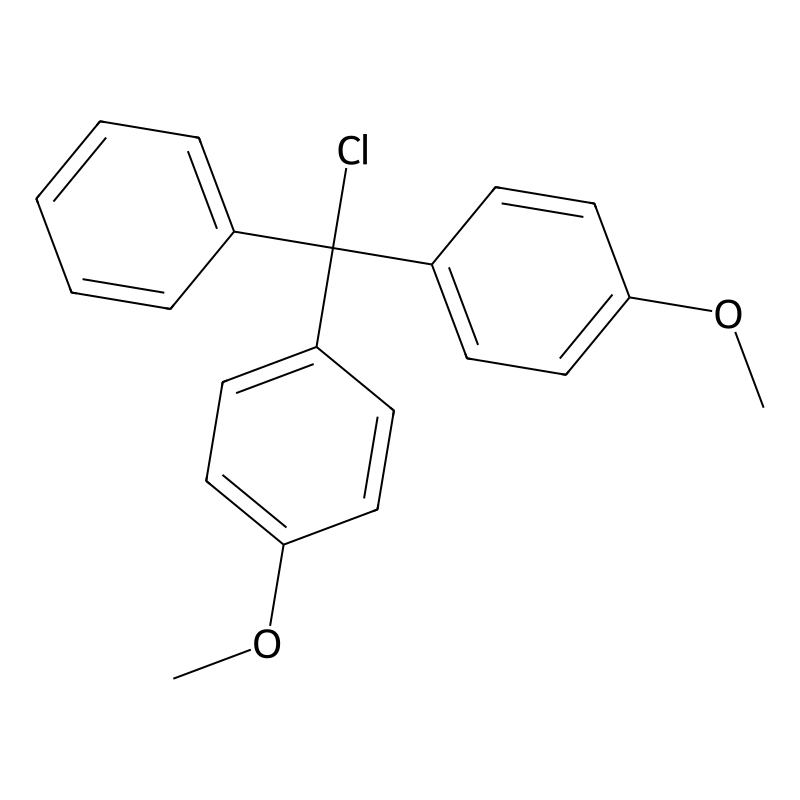4,4'-Dimethoxytrityl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protecting Agent for Hydroxyl Groups
,4'-Dimethoxytrityl chloride (DMT-Cl) is a valuable reagent in scientific research, particularly in the field of organic synthesis. Its primary application lies in its ability to act as a protecting group for hydroxyl (-OH) groups. A protecting group is a chemical moiety that is introduced to a functional group in a molecule to temporarily render it unreactive while allowing chemical modifications to be made elsewhere in the molecule. DMT-Cl is particularly useful for protecting hydroxyl groups in nucleosides and nucleotides, which are the building blocks of DNA and RNA.
By reversibly attaching itself to the hydroxyl group, DMT-Cl shields it from unwanted reactions during synthesis. This allows for selective modifications to be carried out on other functional groups within the molecule. Once the desired modifications are complete, the DMT-Cl protecting group can be easily removed under specific conditions, revealing the original hydroxyl group. This selective protection and deprotection strategy is crucial for the efficient synthesis of complex molecules like oligonucleotides, which are essential for various research applications such as gene sequencing, gene editing, and development of therapeutic drugs [, ].
Additional Applications
Beyond its role as a protecting group for hydroxyl groups in nucleosides and nucleotides, DMT-Cl has also found applications in other areas of scientific research. These include:
- Protecting agent for sulfhydryl groups: DMT-Cl can be used to protect sulfhydryl (-SH) groups in certain molecules, particularly in oligonucleotide analogs. Similar to its role with hydroxyl groups, DMT-Cl can be attached to the sulfhydryl group to prevent unwanted side reactions during synthesis [].
- Solid-phase synthesis: DMT-Cl plays a crucial role in the solid-phase synthesis of oligonucleotides, a technique widely used for the automated and efficient production of these molecules. In this approach, DMT-Cl is used to attach the first nucleoside unit to a solid support, allowing for subsequent addition of other nucleosides in a stepwise manner to build the desired oligonucleotide sequence [].
4,4'-Dimethoxytrityl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 338.83 g/mol. It is commonly referred to as DMT chloride and is characterized as a pink powder. This compound serves primarily as a protecting group in organic synthesis, particularly in the field of oligonucleotide synthesis, where it protects hydroxyl groups in nucleosides and nucleotides .
The primary chemical reaction involving 4,4'-Dimethoxytrityl chloride is its reaction with hydroxyl groups to form stable trityl ethers. This reaction is crucial for protecting alcohol functionalities during various synthetic procedures. The mechanism typically involves nucleophilic attack by the hydroxyl oxygen on the electrophilic carbon of the trityl chloride, resulting in ether formation and the release of hydrochloric acid .
The synthesis of 4,4'-Dimethoxytrityl chloride can be achieved through several methods:
- From Trichlorotoluene and Anisole: A common method involves the reaction of trichlorotoluene with anisole in the presence of aluminum chloride as a catalyst. Hydrolysis followed by extraction with dichloromethane yields the desired product .
- Recrystallization: Purification can be performed by recrystallization from solvents such as cyclohexane or acetyl chloride, often followed by drying over potassium hydroxide pellets to remove moisture .
- Dehydrative Azeotropic Distillation: In some protocols, dehydration techniques are employed to ensure the removal of water during synthesis, enhancing yield and purity .
4,4'-Dimethoxytrityl chloride is primarily used as a protective reagent in organic synthesis:
- Oligonucleotide Synthesis: It plays a critical role in selectively protecting hydroxyl groups in nucleosides during oligonucleotide assembly.
- Selective Protection/Deprotection: It is utilized for selective protection of thiol and hydroxy groups in various organic compounds .
Several compounds exhibit similar properties or applications to 4,4'-Dimethoxytrityl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxytrityl Chloride | C_{20}H_{19}ClO | Lacks the additional methoxy group; less sterically hindered. |
| Trityl Chloride | C_{21}H_{21}Cl | Does not contain methoxy substituents; broader application scope but less specificity for alcohols. |
| 2,2-Dimethyl-1,3-propanediol | C_{5}H_{12}O_{3} | Used for different protective strategies; not specific to nucleosides. |
| Benzyl Chloride | C_{7}H_{7}Cl | A simpler chlorinated compound; used in various organic syntheses without specificity for hydroxyl protection. |
The unique feature of 4,4'-Dimethoxytrityl chloride lies in its dual methoxy substitution which enhances its stability and reactivity profile compared to its analogs, making it particularly effective for protecting groups in oligonucleotide synthesis .
XLogP3
Appearance
GHS Hazard Statements
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








